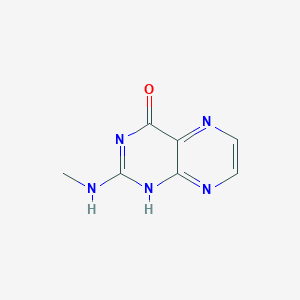
2-(methylamino)-1H-pteridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylamino)-1H-pteridin-4-one, also known as MPA, is a synthetic compound that has been used in various scientific research studies. This compound belongs to the class of pteridines, which are heterocyclic compounds that contain a pteridine ring system. MPA has been found to have various biochemical and physiological effects, making it a valuable tool for researchers.
Mécanisme D'action
The mechanism of action of 2-(methylamino)-1H-pteridin-4-one is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of DNA and RNA. By inhibiting DHFR, 2-(methylamino)-1H-pteridin-4-one can disrupt the synthesis of nucleic acids and prevent cell proliferation.
Biochemical and Physiological Effects:
2-(methylamino)-1H-pteridin-4-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). 2-(methylamino)-1H-pteridin-4-one has also been found to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(methylamino)-1H-pteridin-4-one in lab experiments is its ability to inhibit DHFR, which can be useful in studying the regulation of gene expression and cellular processes. However, one limitation is that 2-(methylamino)-1H-pteridin-4-one can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(methylamino)-1H-pteridin-4-one, including the development of new synthetic methods for 2-(methylamino)-1H-pteridin-4-one and the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(methylamino)-1H-pteridin-4-one and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 2-(methylamino)-1H-pteridin-4-one involves the reaction of 2-amino-4-methylpyrimidine with formic acid to form 2-(methylamino)-4-methylpyrimidine-5-carboxylic acid. This compound is then converted to 2-(methylamino)-1H-pteridin-4-one through a series of chemical reactions, including the addition of acetic anhydride and the removal of the carboxylic acid group.
Applications De Recherche Scientifique
2-(methylamino)-1H-pteridin-4-one has been used in various scientific research studies, including studies on the effects of oxidative stress on DNA damage and repair. 2-(methylamino)-1H-pteridin-4-one has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, 2-(methylamino)-1H-pteridin-4-one has been used in studies on the regulation of gene expression and the role of transcription factors in cellular processes.
Propriétés
Nom du produit |
2-(methylamino)-1H-pteridin-4-one |
|---|---|
Formule moléculaire |
C7H7N5O |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
2-(methylamino)-1H-pteridin-4-one |
InChI |
InChI=1S/C7H7N5O/c1-8-7-11-5-4(6(13)12-7)9-2-3-10-5/h2-3H,1H3,(H2,8,10,11,12,13) |
Clé InChI |
VTXDEEZAJOFOKY-UHFFFAOYSA-N |
SMILES isomérique |
CNC1=NC(=O)C2=NC=CN=C2N1 |
SMILES |
CNC1=NC(=O)C2=NC=CN=C2N1 |
SMILES canonique |
CNC1=NC(=O)C2=NC=CN=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



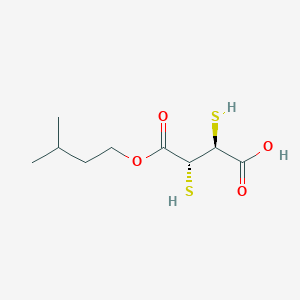


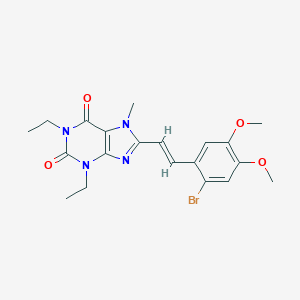
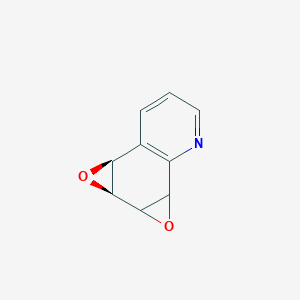



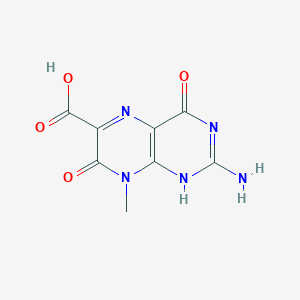
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)

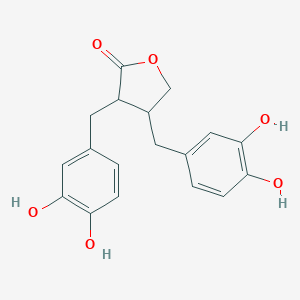
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
